molecular formula C18H22N6O2 B2589483 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide CAS No. 953149-60-5

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2589483
CAS No.: 953149-60-5
M. Wt: 354.414
InChI Key: SVXMMGHJEUEBJU-UHFFFAOYSA-N
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Description

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a potent and selective chemical probe for the study of cyclin-dependent kinase 11 (CDK11), a kinase implicated in the regulation of transcription and RNA processing. Its primary research value lies in its ability to selectively inhibit CDK11 within the CDK family, providing a powerful tool to dissect its unique biological functions separate from other essential CDKs like CDK1, 2, 4, and 6. The compound functions by competitively binding to the ATP-binding pocket of CDK11, thereby blocking its kinase activity and leading to the disruption of the Pol II CTD phosphorylation, a key step in transcriptional regulation [Link to source: https://www.nature.com/articles/s41467-021-25759-1]. This mechanism makes it an invaluable asset for investigating the role of CDK11 in specific cancer contexts, such as triple-negative breast cancer (TNBC), where it has been shown to suppress tumor growth both in vitro and in vivo. Research applications extend to probing the vulnerabilities of cancers characterized by chromosomal instability, as CDK11 inhibition has been demonstrated to selectively target aneuploid cancer cells [Link to source: https://www.cell.com/cancer-cell/fulltext/S1535-6108(23)00207-1]. This reagent enables researchers to explore fundamental questions in gene expression control, RNA polymerase II-driven transcription, and to validate CDK11 as a potential therapeutic target for oncology drug discovery programs.

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-18(2,3)24-16-14(11-22-24)17(26)23(12-21-16)9-6-15(25)20-10-13-4-7-19-8-5-13/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXMMGHJEUEBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide represents a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered interest due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O3C_{18}H_{21}N_{5}O_{3} with a molecular weight of approximately 355.398 g/mol. The presence of a tert-butyl group and a pyridinylmethyl moiety suggests potential for significant biological interactions.

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as selective inhibitors of CDKs. CDKs are crucial for cell cycle regulation, and their dysregulation is associated with various cancers. The specific mechanism involves the binding to the ATP-binding site of CDKs, thereby inhibiting their activity and preventing cell proliferation.

Biological Activity Overview

The biological activity of the compound has been assessed through various studies, highlighting its potential in treating cancer and other proliferative diseases.

Table 1: Summary of Biological Activities

Activity Efficacy Reference
CDK InhibitionPotent
Anticancer ActivityEffective against multiple myeloma
Anti-inflammatory EffectsModerate
Neuroprotective PotentialUnder investigation

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines, particularly those associated with multiple myeloma. The mechanism was linked to its ability to inhibit CDK activity, leading to cell cycle arrest at the G1/S checkpoint.
  • Anti-inflammatory Effects :
    Another investigation explored the anti-inflammatory properties of the compound. It was found to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Studies :
    Preliminary studies indicated that this compound might offer neuroprotective benefits, potentially relevant for neurodegenerative diseases. However, more extensive research is needed to substantiate these findings.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the pyrazolo ring significantly impact biological activity. For example, substituents at positions R1 and R2 have been shown to enhance potency against specific targets like T.b. brucei, with varying degrees of success depending on the size and nature of these substituents .

Table 2: Structure-Activity Relationship Findings

Substituent Position Effect on Activity
MethylR1Decreased activity
EthylR1Similar activity
PropylR1Improved activity
tert-butylR1Not tolerated

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit various cancer cell lines. Research indicates that compounds within this class can target specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells .
  • Anti-inflammatory Properties
    • Some studies suggest that pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This makes them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Neurological Applications
    • There is emerging evidence that pyrazolo[3,4-d]pyrimidines may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. These compounds can modulate neurotransmitter systems and may protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Efficacy

A study investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cell lines. The results demonstrated a significant reduction in cell viability with IC50 values below 10 µM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, a derivative of pyrazolo[3,4-d]pyrimidine was shown to reduce neuronal cell death by 40%. The mechanism was attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways mediated by reactive oxygen species (ROS) .

Data Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin)Anticancer<10
Pyrazolo derivative AAnti-inflammatory15
Pyrazolo derivative BNeuroprotective20

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyrimidinone N1: tert-butyl; C3: propanamide-pyridin-4-ylmethyl ~419.5 (estimated) Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidinone N1: fluorophenyl-chromen-ethyl; C3: 2-fluoro-N-isopropylbenzamide 589.1 175–178
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () Pyrazolo[3,4-d]pyrimidinone N1: 4-fluoro-2-hydroxyphenyl; C6: tert-butyl ~345.3 (estimated) Not reported
Compound 3b () Pyrimido[4,5-d]pyrimidinone N3: acrylamide-phenyl; substituents: methoxy, methylpiperazine ~508.6 (estimated) Not reported

Key Observations :

  • The pyridin-4-ylmethyl group in the target compound introduces a basic nitrogen atom, contrasting with the neutral benzamide () or phenolic hydroxyl () groups, which may influence target selectivity or pharmacokinetics .

Q & A

What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how are reaction conditions optimized?

Basic Research Question
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, compound 8a,b in was prepared by reacting a precursor with alkyl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization . Key optimization factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.
  • Temperature control : Reflux conditions (e.g., 80°C) ensure complete reaction while avoiding decomposition.
  • Purification : Recrystallization from acetonitrile yields high-purity products.

How can computational methods improve the design of novel synthetic pathways for pyrazolo[3,4-d]pyrimidine derivatives?

Advanced Research Question
Computational approaches like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, highlights the use of reaction path search methods to identify energetically favorable intermediates and optimize experimental conditions . Steps include:

Quantum mechanics simulations : Calculate activation energies for proposed mechanisms.

Machine learning : Train models on existing reaction data to predict regioselectivity.

Feedback loops : Integrate experimental results (e.g., NMR/IR data) to refine computational models.

What spectroscopic techniques are critical for confirming the structure of pyrazolo[3,4-d]pyrimidine derivatives?

Basic Research Question
Structural confirmation relies on:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups, as demonstrated for compound 8a in .
  • ¹H NMR : Characterize substituents (e.g., tert-butyl singlet at δ 1.4 ppm, pyridinyl protons at δ 8.5–7.5 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., C17H13N5O in has a molecular ion at m/z 303.32) .

How do substituents on the pyrazolo[3,4-d]pyrimidine core influence reactivity and regioselectivity in substitution reactions?

Advanced Research Question
Substituents dictate electronic and steric effects:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the 4-position, favoring nucleophilic attack ( ) .
  • Steric hindrance : Bulky tert-butyl groups () may block substitution at adjacent positions, redirecting reactivity to less hindered sites .
    Methodological validation includes:
  • Competitive reactions : Compare yields of products under identical conditions.
  • Kinetic studies : Monitor reaction progress via HPLC to determine rate differences.

What strategies resolve contradictions between predicted and observed spectroscopic data for novel derivatives?

Advanced Research Question
Discrepancies often arise from unexpected tautomerism or byproducts. Strategies include:

2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm tautomeric forms (e.g., pyrazole vs. pyrimidine ring protonation states) .

X-ray crystallography : Resolve ambiguous structures, as seen in for a related compound .

Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., ’s feedback loops) .

How can regioselectivity be controlled during the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines?

Advanced Research Question
Regioselectivity is influenced by:

  • Base selection : Strong bases (e.g., K₂CO₃) promote deprotonation at specific sites.
  • Protecting groups : tert-Butyl groups () shield reactive positions, directing substitution to unprotected sites .
  • Catalysis : Transition metals (e.g., Pd) enable cross-coupling at defined positions (e.g., ’s aryl halide couplings) .

Key Takeaways

  • Synthetic Optimization : Solvent polarity and temperature are critical for yield and purity.
  • Advanced Characterization : Combine spectroscopic and computational tools to resolve structural ambiguities.
  • Mechanistic Insights : Substituent effects and computational modeling guide regioselective synthesis.

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